molecular formula C20H24N2O4S B11135889 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-ethylacetamide

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-ethylacetamide

Cat. No.: B11135889
M. Wt: 388.5 g/mol
InChI Key: VHQZQAWGJKMWKD-UHFFFAOYSA-N
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Description

N-ETHYL-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is a complex organic compound that features a quinoline sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps. One common method includes the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction with sodium hydride (NaH) and decarboxylation to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

N-ETHYL-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-ETHYL-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The quinoline sulfonyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ETHYL-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-ethylacetamide

InChI

InChI=1S/C20H24N2O4S/c1-3-21-20(23)14-26-19-11-10-17(13-15(19)2)27(24,25)22-12-6-8-16-7-4-5-9-18(16)22/h4-5,7,9-11,13H,3,6,8,12,14H2,1-2H3,(H,21,23)

InChI Key

VHQZQAWGJKMWKD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C

Origin of Product

United States

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